molecular formula C20H22N2O2S B2746285 6-METHOXY-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}-1H-INDOLE-2-CARBOXAMIDE CAS No. 1796960-00-3

6-METHOXY-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}-1H-INDOLE-2-CARBOXAMIDE

Cat. No.: B2746285
CAS No.: 1796960-00-3
M. Wt: 354.47
InChI Key: QMSBSQWAZSBOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-METHOXY-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}-1H-INDOLE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a methoxy group, a thiophene ring, and a cyclopentyl group attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}-1H-INDOLE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a Suzuki coupling reaction, where a thiophene boronic acid derivative reacts with a halogenated indole in the presence of a palladium catalyst.

    Cyclopentyl Group Addition: The cyclopentyl group can be introduced via a Grignard reaction, where a cyclopentylmagnesium bromide reacts with an appropriate intermediate.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-METHOXY-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-METHOXY-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-METHOXY-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate immune responses by interacting with immune cell receptors.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-N-[1-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine
  • 6-methoxy-N-[1-(thiophen-2-yl)propyl]pyridin-3-amine
  • 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

Uniqueness

6-METHOXY-N-{[1-(THIOPHEN-2-YL)CYCLOPENTYL]METHYL}-1H-INDOLE-2-CARBOXAMIDE is unique due to its specific structural features, such as the combination of the methoxy group, thiophene ring, and cyclopentyl group attached to the indole core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6-methoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-24-15-7-6-14-11-17(22-16(14)12-15)19(23)21-13-20(8-2-3-9-20)18-5-4-10-25-18/h4-7,10-12,22H,2-3,8-9,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSBSQWAZSBOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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